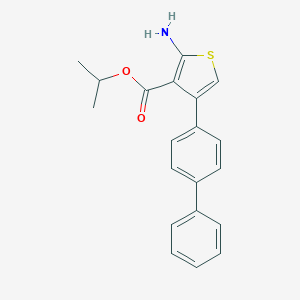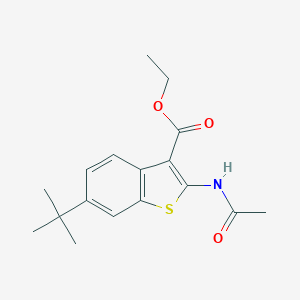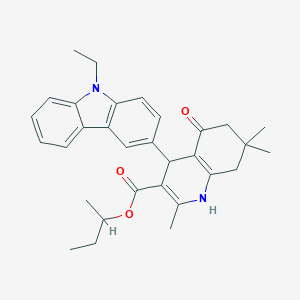
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16BrNO3 . It has a molecular weight of 386.2 g/mol . The IUPAC name for this compound is 6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A general procedure involves heating a mixture of the appropriate isatin derivative, aqueous potassium hydroxide, and an equimolar amount of ketone under reflux for 15-24 hours . The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane mixture (3:2) as the mobile phase .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is 1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) . The canonical SMILES representation is CC©OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O .
Physical And Chemical Properties Analysis
The computed properties of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid include a molecular weight of 386.2 g/mol, XLogP3-AA of 4.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 385.03136 g/mol, a monoisotopic mass of 385.03136 g/mol, a topological polar surface area of 59.4 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 436 .
科学的研究の応用
Antimalarial Activity
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development, particularly in the field of antimalarial drugs . Quinoline-based drugs have been used to treat malaria for centuries, and they continue to be essential in the fight against this disease .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . Their unique structure allows them to interact with various biological targets, making them promising candidates for the development of new anticancer drugs .
Antibacterial Activity
Some quinoline derivatives have demonstrated antibacterial activity . For instance, 8-substituted quinoline carboxylic acids were synthesized and showed antibacterial activity .
Antifungal Activity
Quinoline has been found to have antifungal activities . This suggests that quinoline derivatives, including “6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid”, could potentially be developed into antifungal agents .
Anti-inflammatory Activity
Quinoline derivatives have also been found to have anti-inflammatory properties . A quinoline derivative with strong anti-inflammatory activity was synthesized and tested in an adjuvant arthritis rat model .
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . Their unique structure allows them to interact with various biological targets, making them promising candidates for the development of new cardiovascular drugs .
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of central nervous system disorders . Their unique structure allows them to interact with various biological targets, making them promising candidates for the development of new drugs for central nervous system disorders .
Antituberculosis Activity
Quinoline derivatives have shown potential in the treatment of tuberculosis . For example, 3-benzyl-6-bromo-2-methoxy quinoline derivatives were developed and found to be active against Mycobacterium tuberculosis H37Rv strain .
特性
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBQRSOISWKIPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359746 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351001-10-0 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443992.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443994.png)
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)






![3-bromo-5-(5-bromo-2-furyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444006.png)
![5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444007.png)
![N-butyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444008.png)
![3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444011.png)